molecular formula C28H31FO8 B1209597 Cortobenzolone CAS No. 65849-38-9

Cortobenzolone

Cat. No.: B1209597
CAS No.: 65849-38-9
M. Wt: 514.5 g/mol
InChI Key: FVUHHROTFPGTFL-OHKAWVANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortobenzolone (systematic name: betamethasone salicylate) is a synthetic glucocorticoid corticosteroid ester, primarily used for its anti-inflammatory and immunosuppressive properties. It is a prodrug form of betamethasone, modified by the addition of a salicylate group to enhance lipophilicity, thereby improving topical absorption and localized therapeutic effects. Cortobenzolone is currently marketed in Spain and belongs to the class of corticosteroid esters, which are designed to optimize pharmacokinetic profiles for dermatological or mucosal applications .

Properties

CAS No.

65849-38-9

Molecular Formula

C28H31FO8

Molecular Weight

514.5 g/mol

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-hydroxybenzoate

InChI

InChI=1S/C28H31FO8/c1-25-10-9-16(30)11-15(25)7-8-18-19-12-21(32)28(36,26(19,2)13-22(33)27(18,25)29)23(34)14-37-24(35)17-5-3-4-6-20(17)31/h3-6,9-11,18-19,21-22,31-33,36H,7-8,12-14H2,1-2H3/t18-,19-,21+,22-,25-,26-,27?,28-/m0/s1

InChI Key

FVUHHROTFPGTFL-OHKAWVANSA-N

SMILES

CC12CC(C3(C(C1CC(C2(C(=O)COC(=O)C4=CC=CC=C4O)O)O)CCC5=CC(=O)C=CC53C)F)O

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)COC(=O)C4=CC=CC=C4O)O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)COC(=O)C4=CC=CC=C4O)O)O)CCC5=CC(=O)C=CC53C)F)O

Synonyms

cortobenzolone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Betamethasone (Parent Compound)

Structural Relationship :

  • Cortobenzolone is the salicylate ester derivative of betamethasone. Betamethasone itself features a 9α-fluoro, 16β-methyl substituent, which enhances glucocorticoid receptor affinity and minimizes mineralocorticoid activity.
  • Key Differences :
    • Solubility : Betamethasone has lower lipophilicity compared to Cortobenzolone, limiting its suitability for topical formulations. The salicylate ester in Cortobenzolone increases membrane permeability, making it ideal for dermal use .
    • Metabolism : Betamethasone is directly active, whereas Cortobenzolone requires enzymatic hydrolysis to release betamethasone at the target site, prolonging its therapeutic effect .
Dexamethasone

Structural Similarities :

  • Both Cortobenzolone and dexamethasone are fluorinated glucocorticoids, but dexamethasone lacks the 16β-methyl group and salicylate ester. Instead, it has a 16α-methyl group, which slightly alters receptor binding kinetics.

Functional Comparison :

  • Potency : Dexamethasone exhibits higher systemic glucocorticoid potency than betamethasone (and by extension, Cortobenzolone), but its lack of esterification limits its use in topical formulations.
  • Solubility: Dexamethasone’s lower lipophilicity compared to Cortobenzolone restricts it to oral or intravenous administration .

Therapeutic Use :

  • Dexamethasone is preferred for acute systemic conditions (e.g., cerebral edema, severe allergies), whereas Cortobenzolone is specialized for sustained topical anti-inflammatory action .
Isoflupredone (Δ¹-Fludrocortisone)

Structural Features :

  • Isoflupredone, a 9α-fluorinated prednisolone derivative, shares Cortobenzolone’s fluorine substitution but lacks the salicylate ester and 16β-methyl group.

Pharmacological Contrast :

  • Receptor Selectivity : Isoflupredone has mixed glucocorticoid and mineralocorticoid activity, unlike Cortobenzolone, which is purely glucocorticoid-focused.
  • Applications : Isoflupredone is used in veterinary medicine (e.g., inflammatory disorders in livestock), highlighting its narrower clinical scope compared to Cortobenzolone’s human dermatological use .

Research Findings and Clinical Relevance

  • Efficacy in Dermatology: Cortobenzolone’s esterification reduces systemic absorption, minimizing adverse effects like adrenal suppression compared to non-esterified betamethasone .
  • Stability : The salicylate moiety enhances metabolic stability in keratinized tissues, allowing once-daily application in formulations like creams or ointments .
  • Comparative Limitations : Unlike dexamethasone, Cortobenzolone is ineffective in emergencies requiring rapid systemic action due to its localized release mechanism .

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